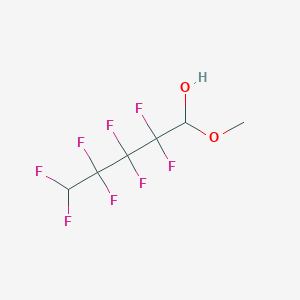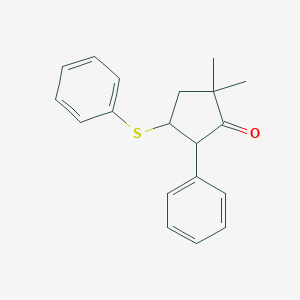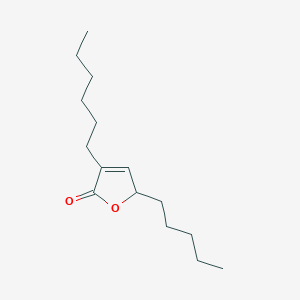
2,2,3,3,4,4,5,5-Octafluoro-1-methoxypentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,5,5-Octafluoro-1-methoxypentan-1-ol is a fluorinated alcohol compound with the molecular formula C6H5F8O2. This compound is characterized by the presence of eight fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5-Octafluoro-1-methoxypentan-1-ol typically involves the fluorination of a suitable precursor. One common method is the reaction of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol with methanol in the presence of a strong acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the precursor and methanol are mixed and passed through a reactor containing the acid catalyst. This method allows for efficient production with minimal by-products. The product is then purified using distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5-Octafluoro-1-methoxypentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to less fluorinated alcohols.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields less fluorinated alcohols.
Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,3,3,4,4,5,5-Octafluoro-1-methoxypentan-1-ol is utilized in several scientific research fields:
Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a solvent in various reactions.
Biology: Employed in the study of enzyme interactions and protein folding due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Applied in the production of specialty polymers and as a surfactant in the synthesis of nanomaterials.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5-Octafluoro-1-methoxypentan-1-ol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. This interaction can alter the conformation and activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: Similar structure but lacks the methoxy group.
1,1,2,2,3,3,4,4-Octafluoropentan-5-ol: Another fluorinated alcohol with a different substitution pattern.
Uniqueness
2,2,3,3,4,4,5,5-Octafluoro-1-methoxypentan-1-ol is unique due to the presence of both fluorine atoms and a methoxy group, which confer distinct chemical properties. This combination enhances its reactivity and makes it suitable for specific applications where other fluorinated alcohols may not be effective.
Properties
CAS No. |
88332-84-7 |
|---|---|
Molecular Formula |
C6H6F8O2 |
Molecular Weight |
262.10 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoro-1-methoxypentan-1-ol |
InChI |
InChI=1S/C6H6F8O2/c1-16-3(15)5(11,12)6(13,14)4(9,10)2(7)8/h2-3,15H,1H3 |
InChI Key |
FAUUOQOXRGLISP-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(C(C(C(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate](/img/structure/B14399567.png)
![1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene](/img/structure/B14399583.png)
![N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-phenylurea](/img/structure/B14399584.png)
![2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol](/img/structure/B14399596.png)
![1-[1,3,3,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-1-en-1-yl]pyrrolidine](/img/structure/B14399603.png)
![5-Hydroxy-6'-methoxy-2',3',4'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14399604.png)

methanone](/img/structure/B14399616.png)
![1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one](/img/structure/B14399631.png)
![4,4'-Dipropyl[1,1'-bi(cyclohexane)]-4-ol](/img/structure/B14399633.png)

![4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14399651.png)
